N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide
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Overview
Description
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a precursor containing the necessary functional groups. For example, the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 4-aminopyridine under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
Scientific Research Applications
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide is unique due to its specific combination of a thiazole and pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13N3OS |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H13N3OS/c1-11-18-15(10-21-11)12-2-4-14(5-3-12)19-16(20)13-6-8-17-9-7-13/h2-10H,1H3,(H,19,20) |
InChI Key |
JGAZNLXYBMOBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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